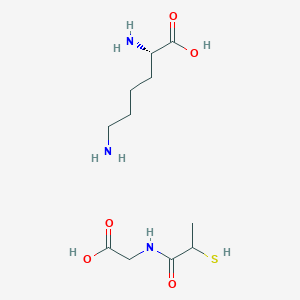
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,6-diaminohexanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first step typically includes the preparation of (2S)-2,6-diaminohexanoic acid, which can be synthesized through the reaction of hexanoic acid with ammonia under specific conditions. The second component, 2-(2-sulfanylpropanoylamino)acetic acid, is synthesized by reacting propanoic acid with thiol and glycine under controlled conditions. The final step involves the coupling of these two components through a peptide bond formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the 2-(2-sulfanylpropanoylamino)acetic acid component can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in (2S)-2,6-diaminohexanoic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
科学研究应用
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The amino groups can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
(2S)-2,6-diamino-5-fluorohexanoic acid: An analog of (2S)-2,6-diaminohexanoic acid with a fluorine substitution.
2-(2-sulfanylpropanoylamino)butanoic acid: A similar compound with a butanoic acid backbone instead of acetic acid.
Uniqueness
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific research applications.
生物活性
(2S)-2,6-Diaminohexanoic acid; 2-(2-sulfanylpropanoylamino)acetic acid, commonly known as a derivative of lysine, has garnered attention in various biological and pharmaceutical contexts. This compound exhibits significant biological activity, influencing metabolic pathways and demonstrating potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H28N4O4S
- Molecular Weight : 304.45 g/mol
- IUPAC Name : (2S)-2,6-diaminohexanoic acid; 2-(2-sulfanylpropanoylamino)acetic acid
The compound's structure features an amino acid backbone with additional functional groups that contribute to its reactivity and biological interactions.
- Amino Acid Metabolism : The compound plays a crucial role in amino acid metabolism, particularly in the synthesis of proteins and other biomolecules. It acts as a precursor for the synthesis of neurotransmitters and hormones.
- Antioxidant Properties : The presence of sulfhydryl groups contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Cell Signaling : It may influence cell signaling pathways by modulating the activity of various enzymes involved in metabolic processes .
Pharmacological Effects
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Activity : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study 1: Neuroprotection in Animal Models
In a study published in Neuroscience Letters, the administration of (2S)-2,6-diaminohexanoic acid was shown to significantly reduce neuronal cell death in rat models subjected to oxidative stress. The mechanism was linked to its ability to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduce levels of reactive oxygen species (ROS) .
Study 2: Inhibition of Inflammatory Cytokines
A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results demonstrated a marked decrease in levels of TNF-alpha and IL-6 after treatment, indicating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H28N4O4S |
| Molecular Weight | 304.45 g/mol |
| Solubility | Soluble in water |
| pKa | 9.0 (approximate) |
| Biological Activity | Observations |
|---|---|
| Neuroprotective | Reduces neuronal apoptosis |
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Decreases cytokine levels |
属性
CAS 编号 |
915019-13-5 |
|---|---|
分子式 |
C11H23N3O5S |
分子量 |
309.39 g/mol |
IUPAC 名称 |
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(10)5(9)6-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t5-;/m0./s1 |
InChI 键 |
FPKSMCCNNOAZCO-JEDNCBNOSA-N |
手性 SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















